N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide
Description
The compound N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide features a tetrazole ring (5-oxo-4,5-dihydro-1H-tetrazol-1-yl) substituted with a 2-methoxyethyl group at the N1 position. The tetrazole moiety is linked to a phenyl ring via a butanamide chain, terminating in a 2-phenyl substituent. Tetrazoles are known for their bioisosteric properties, often mimicking carboxylic acids in medicinal chemistry due to similar pKa values and hydrogen-bonding capabilities . The methoxyethyl group enhances solubility, while the phenylbutanamide chain may contribute to lipophilicity and target binding.
Properties
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-3-18(15-7-5-4-6-8-15)19(26)21-16-9-11-17(12-10-16)25-20(27)24(22-23-25)13-14-28-2/h4-12,18H,3,13-14H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXCNIKPKKNJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide is a synthetic compound with a complex structure that belongs to the class of tetrazole derivatives. The biological activity of this compound has been the subject of research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthetic Routes
The synthesis of this compound typically involves multi-step chemical processes. The core structure is developed through reactions such as condensation and nucleophilic substitution. Specific reaction conditions including temperature, pressure, and choice of solvents are crucial for optimizing yield and purity.
Chemical Structure
The chemical structure can be represented as follows:
This structure features a tetrazole ring, which is known for its biological activity, particularly in drug design.
Research indicates that compounds containing tetrazole rings exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that tetrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro evaluations revealed that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics. For instance, compounds derived from similar structures showed minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against E. coli and S. aureus .
- Anticancer Activity : A study focusing on the cytotoxicity of tetrazole derivatives found that specific analogs exhibited IC50 values below 20 µM against breast cancer cell lines (MCF-7), indicating strong potential for further development .
- Inflammatory Response Modulation : Research highlighted the ability of related compounds to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation .
Comparative Biological Activity Table
| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Antibacterial | 20 | 15 |
| Similar Tetrazole Derivative 1 | Anticancer | - | 18 |
| Similar Tetrazole Derivative 2 | Anti-inflammatory | - | 12 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Tetrazole vs. Triazole Derivatives
The compound’s tetrazole core distinguishes it from triazole-based analogs, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (compounds [7–9] in ). Key differences include:
- Stability : Tetrazoles (e.g., the target compound) are more resistant to metabolic degradation compared to triazoles, which may undergo ring-opening reactions under acidic conditions .
- Electronic Properties : The tetrazole’s electron-deficient nature contrasts with the sulfur-containing triazole-thiones, where the C=S group (IR absorption: 1247–1255 cm⁻¹) introduces nucleophilic reactivity .
- Tautomerism : Triazole-thiones exhibit tautomerism (thiol-thione equilibrium), absent in the target compound due to the tetrazole’s rigid oxo-substituted structure .
Table 1: Structural and Spectral Comparison
Substituent Effects: Methoxyethyl vs. Sulfonyl/Phenyl Groups
The target compound’s 2-methoxyethyl substituent contrasts with sulfonyl-containing analogs (e.g., compounds in and ):
- Solubility: The methoxyethyl group improves aqueous solubility compared to bulkier sulfonyl or halophenyl groups (e.g., 4-(2,4-di-tert-pentylphenoxy)butyramide in ) .
Preparation Methods
[3+2] Cycloaddition for Tetrazole Formation
The 1-substituted tetrazole ring is synthesized via Huisgen cycloaddition between sodium azide (NaN₃) and a nitrile precursor. For the 4-(2-methoxyethyl) substituent, 2-methoxyethyl cyanide serves as the nitrile component.
Reaction Conditions :
- Solvent: Dimethylformamide (DMF) or acetic acid.
- Catalyst: Zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl).
- Temperature: 80–100°C, 12–24 hours.
- Yield: 60–75%.
Mechanistic Insight :
The nitrile undergoes cycloaddition with NaN₃, facilitated by Lewis acid catalysts, to form the tetrazole ring. The 2-methoxyethyl group is introduced via the nitrile’s alkyl chain.
Introduction of the 5-Oxo Group
Oxidation of 4,5-dihydrotetrazole to the 5-oxo derivative is achieved using potassium permanganate (KMnO₄) in acidic conditions:
$$
\text{4-(2-Methoxyethyl)-4,5-dihydro-1H-tetrazole} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazole}
$$
Optimization :
Functionalization of the Aromatic Linker
Coupling Tetrazole to 4-Aminophenyl
The tetrazole core is linked to the aromatic amine via nucleophilic aromatic substitution (NAS). 4-Fluoronitrobenzene is reacted with the tetrazole anion, followed by nitro reduction:
Step 1 : NAS Reaction
$$
\text{4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazole} + \text{4-Fluoronitrobenzene} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(4-Nitrophenyl)-4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazole}
$$
Step 2 : Nitro Reduction
$$
\text{1-(4-Nitrophenyl)-...tetrazole} \xrightarrow[\text{H}_2\text{ (1 atm)}]{\text{Pd/C, EtOH}} \text{1-(4-Aminophenyl)-4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazole}
$$
Key Data :
Amide Bond Formation
Synthesis of 2-Phenylbutanoyl Chloride
2-Phenylbutanoic acid is activated using thionyl chloride (SOCl₂):
$$
\text{2-Phenylbutanoic acid} \xrightarrow{\text{SOCl}_2, \text{reflux}} \text{2-Phenylbutanoyl chloride}
$$
Coupling to Tetrazole-Aniline Intermediate
The amide bond is formed via carbodiimide-mediated coupling:
$$
\text{1-(4-Aminophenyl)-...tetrazole} + \text{2-Phenylbutanoyl chloride} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{N-(4-(4-(2-Methoxyethyl)-5-Oxo-4,5-Dihydro-1H-Tetrazol-1-yl)Phenyl)-2-Phenylbutanamide}
$$
Optimized Conditions :
- Solvent: Dichloromethane (DCM).
- Base: N,N-Diisopropylethylamine (DIPEA).
- Temperature: 0°C → room temperature.
- Yield: 78%.
Spectroscopic Characterization
¹H NMR Analysis
FT-IR Data
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Regioselectivity in Tetrazole Formation
Solubility of Intermediates
- Issue : Poor solubility of tetrazole-aniline in polar solvents.
- Solution : Use DMF/THF mixtures (4:1) for coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
